REACTION_CXSMILES
|
Br[CH2:2][CH2:3][OH:4].[OH:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][N:7]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O>[CH3:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:2][CH2:3][OH:4])=[N:7][CH:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.291 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica column, elution
|
Type
|
ADDITION
|
Details
|
being carried out with a mixture of hexane and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=NC1)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |